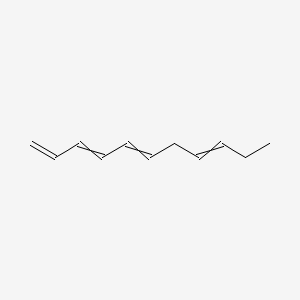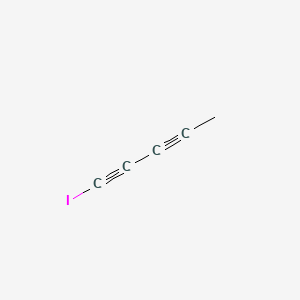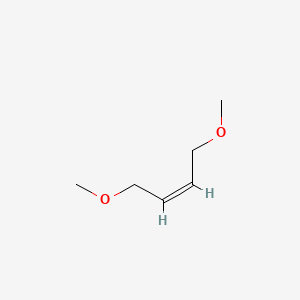
1,1'-Dinonyl-4,4'-bipyridin-1-ium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dinonyl-4,4’-bipyridin-1-ium dibromide is a chemical compound belonging to the bipyridinium family. These compounds are known for their unique electrochemical properties and have been extensively studied for their applications in various fields, including supramolecular chemistry and materials science . The compound consists of two pyridine rings connected by a nonyl chain, with bromide ions as counterions.
Vorbereitungsmethoden
The synthesis of 1,1’-dinonyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with nonyl bromide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,1’-Dinonyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to form radical cations or further oxidized.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the nonyl chain, leading to the formation of various derivatives.
Complexation: The bipyridinium core can form complexes with metal ions, which can alter its electrochemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Dinonyl-4,4’-bipyridin-1-ium dibromide has several scientific research applications:
Wirkmechanismus
The mechanism by which 1,1’-dinonyl-4,4’-bipyridin-1-ium dibromide exerts its effects is primarily through its electrochemical properties. The bipyridinium core can undergo reversible redox reactions, which are accompanied by changes in its electronic absorption spectra . These properties make it useful in applications such as electrochromic devices and sensors. The molecular targets and pathways involved include interactions with metal ions and other electron-rich species, leading to the formation of complexes and the modulation of electronic properties .
Vergleich Mit ähnlichen Verbindungen
1,1’-Dinonyl-4,4’-bipyridin-1-ium dibromide can be compared with other bipyridinium compounds, such as:
1,1’-Dibenzyl-4,4’-bipyridinium dibromide: Similar in structure but with benzyl groups instead of nonyl chains.
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride: Contains dinitrophenyl groups and chloride counterions, leading to different electrochemical properties.
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) dibromide: Features a biphenyl linker, which affects its electronic properties and applications.
The uniqueness of 1,1’-dinonyl-4,4’-bipyridin-1-ium dibromide lies in its nonyl chain, which provides specific hydrophobic interactions and influences its solubility and complexation behavior.
Eigenschaften
CAS-Nummer |
47660-20-8 |
|---|---|
Molekularformel |
C28H46Br2N2 |
Molekulargewicht |
570.5 g/mol |
IUPAC-Name |
1-nonyl-4-(1-nonylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C28H46N2.2BrH/c1-3-5-7-9-11-13-15-21-29-23-17-27(18-24-29)28-19-25-30(26-20-28)22-16-14-12-10-8-6-4-2;;/h17-20,23-26H,3-16,21-22H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
CYSDXCAOPRALDI-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
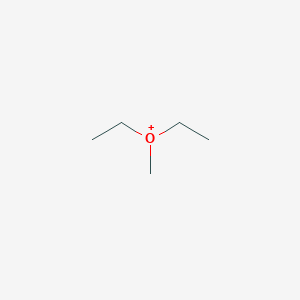
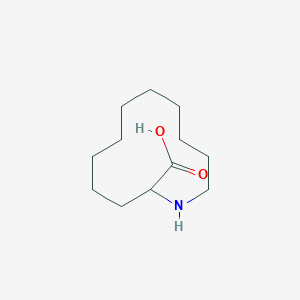
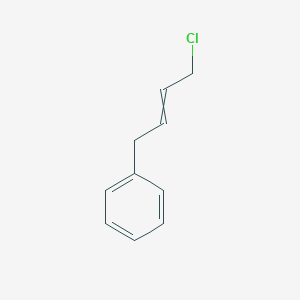
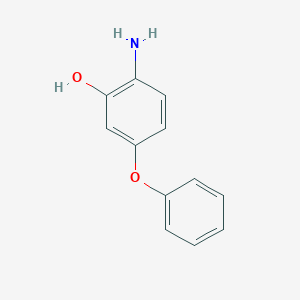
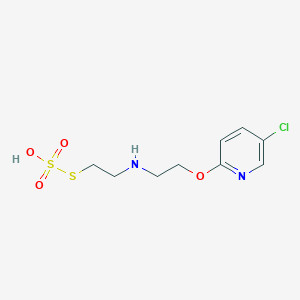
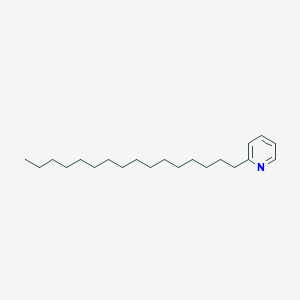
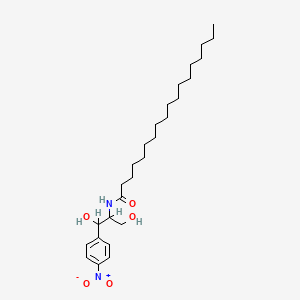
![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
